(E)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Description
(E)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C22H24N2O3S and its molecular weight is 396.51. The purity is usually 95%.
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Biological Activity
The compound (E)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Thiazoles are known for their diverse biological properties, including anticancer and antibacterial activities. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis and Characterization
The synthesis of the compound follows a multi-step process involving the reaction of 3-tert-butyl-2-hydroxy-benzaldehyde with 1-(4-aminophenyl)ethanone O-ethyl-oxime. The reaction was conducted in ethanol at elevated temperatures, resulting in the formation of yellow crystals. Characterization techniques such as NMR spectroscopy and X-ray crystallography were employed to confirm the structure and purity of the synthesized compound .
Antiproliferative Activity
The biological activity of this compound has been evaluated against various cancer cell lines. The compound exhibited significant antiproliferative effects, with a GI50 value indicating its potency in inhibiting cell growth. In studies involving multiple thiazole derivatives, compounds with similar structural features demonstrated GI50 values ranging from 37 to 86 nM against human cancer cell lines, suggesting that modifications in the thiazole structure can enhance biological activity .
The mechanism underlying the antiproliferative effects is believed to involve inhibition of key signaling pathways associated with cancer cell proliferation. Compounds structurally related to this compound have been shown to inhibit EGFR and mutant BRAF V600E kinases, which are critical in many cancers. The docking studies suggest strong binding affinity to these targets, correlating with their observed antiproliferative activity .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific functional groups significantly influence the biological activity of thiazole derivatives. For instance:
- Substitution Patterns : The presence of electron-donating groups (like tert-butyl) at appropriate positions on the aromatic ring enhances activity.
- Thiazole Ring Modifications : Variations in substituents on the thiazole ring can lead to different levels of cytotoxicity and selectivity against cancer cell lines .
- Hydrazono Group Influence : The hydrazono group appears essential for maintaining activity against cancer cells by facilitating interactions with target proteins involved in cancer progression .
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial properties. Thiazoles have been reported to possess activity against various bacterial strains, making them candidates for further exploration as potential antimicrobial agents .
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical settings:
- Study on Anticancer Efficacy : A series of thiazole compounds were tested against human breast cancer cells (MCF-7). Among them, derivatives similar to this compound showed significant cytotoxicity compared to standard chemotherapeutics like doxorubicin.
- Antimicrobial Testing : A recent study evaluated various thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced antimicrobial activity, warranting further investigation into their mechanisms .
Properties
IUPAC Name |
methyl 2-(4-tert-butylbenzoyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-6-24-17-12-9-15(20(26)27-5)13-18(17)28-21(24)23-19(25)14-7-10-16(11-8-14)22(2,3)4/h7-13H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSGKPZWKYZSAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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